An In-depth Technical Guide to Direct Yellow 44: Chemical Properties and Structure
An In-depth Technical Guide to Direct Yellow 44: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Yellow 44, also known by its Colour Index name C.I. 29000, is a synthetic azo dye belonging to the double azo class.[1] It is widely utilized in various industries, particularly for dyeing textiles such as cotton, viscose, silk, and polyamide, as well as for coloring paper, leather, and ink.[1][2][3] Its popularity stems from its vibrant yellow hue, good lightfastness, and stability.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthesis methodology for Direct Yellow 44, aimed at professionals in research and development.
Chemical Properties and Identification
A summary of the key chemical identifiers and properties of Direct Yellow 44 is presented in the tables below.
Table 1: Chemical Identifiers of Direct Yellow 44
| Identifier | Value | Reference |
| CAS Number | 8005-52-5 | [1][2][4][6] |
| C.I. Number | 29000 | [2][4] |
| Molecular Formula | C27H20N6Na2O8S | [1][2][4][6] |
| Molecular Weight | 634.53 g/mol | [1][2][4][6] |
| IUPAC Name | disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate | [7][8] |
| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC, Direct Yellow L4G, Solophenyl Yellow 5GL | [2][4][6][9] |
| EC Number | 232-339-7 | [10] |
Table 2: Physicochemical Properties of Direct Yellow 44
| Property | Value | Reference |
| Appearance | Orange to brown powder | [1][4][11] |
| Solubility | Soluble in water (60 g/L at 90 °C), slightly soluble in alcohol.[1][2][12] Insoluble content is approximately 0.15%.[2][12] | [1][2][12] |
| Behavior in Acid/Base | In strong sulfuric acid, it appears red and turns shallow purple upon dilution.[1] Adding strong hydrochloric acid to the dye solution results in a red-sauce colored precipitate.[1] Addition of a thick sodium hydroxide solution leads to a brown-light orange color with precipitation.[1] | [1] |
| Light Fastness | 5 (on a scale of 1 to 8) | [2][12] |
| Washing Fastness | 4 (on a scale of 1 to 5) | [2][12] |
| Perspiration Fastness | 5 (on a scale of 1 to 5) | [2] |
| Soap Fading | 3 (on a scale of 1 to 5) | [2] |
| Effect of Metal Ions | In a dye bath, copper ions cause a slight darkening and reddening of the color.[1] Iron ions also lead to a slight darkening and reddening.[1] | [1] |
Chemical Structure
Direct Yellow 44 is a complex double azo dye. Its structure features two azo groups (-N=N-) that act as chromophores, responsible for its yellow color. The molecule also contains sulfonic acid and carboxylic acid groups, which impart water solubility and enable its classification as a direct dye, allowing it to adhere to cellulosic fibers without a mordant.
Caption: Chemical structure of Direct Yellow 44.
Synthesis Pathway
The manufacturing of Direct Yellow 44 is a multi-step process involving the synthesis of two key intermediates, which are then combined. The overall process can be broken down into the following stages:
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Preparation of Intermediate A: This involves the diazotization of 3-aminobenzenesulfonic acid and its subsequent coupling with (2-methoxyphenylamino)methanesulfonic acid.[1][13]
-
Preparation of Intermediate B: This is achieved through the diazotization of 4-nitrobenzenamine, coupling with 2-hydroxybenzoic acid, followed by the reduction of the nitro group to an amino group.[1][13]
-
Final Assembly: The two intermediates, A and B, are then coupled together, likely through a phosgenation reaction, to form the final Direct Yellow 44 molecule.[1][13]
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthesis workflow for Direct Yellow 44.
Experimental Protocols
While a detailed, validated experimental protocol for the synthesis of Direct Yellow 44 is not publicly available, a plausible methodology can be constructed based on general procedures for the key reaction types involved.
Disclaimer: The following protocols are representative and have not been experimentally validated. They are intended for informational purposes for trained chemists. All procedures should be performed with appropriate safety precautions in a fume hood.
Protocol 1: Plausible Synthesis of Intermediate A
-
Diazotization of 3-Aminobenzenesulfonic Acid:
-
Suspend one molar equivalent of 3-aminobenzenesulfonic acid in a minimal amount of water.
-
Add a slight molar excess of sodium nitrite as an aqueous solution.
-
Cool the mixture to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add this mixture to a pre-cooled solution of hydrochloric acid, maintaining the temperature below 5°C to form the diazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve one molar equivalent of (2-methoxyphenylamino)methanesulfonic acid in an aqueous alkaline solution (e.g., sodium carbonate).
-
Cool this solution to 5-10°C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with continuous stirring.
-
Maintain a slightly alkaline pH to facilitate the coupling reaction.
-
The formation of Intermediate A will be indicated by a color change. Isolate the product by filtration and wash with a brine solution to aid precipitation ("salting out").
-
Protocol 2: Plausible Synthesis of Intermediate B
-
Diazotization of 4-Nitrobenzenamine:
-
Follow a similar diazotization procedure as for Intermediate A, using 4-nitrobenzenamine as the starting amine.
-
-
Azo Coupling:
-
Dissolve one molar equivalent of 2-hydroxybenzoic acid in an aqueous alkaline solution (e.g., sodium hydroxide).
-
Cool the solution and slowly add the diazonium salt of 4-nitrobenzenamine with stirring.
-
Isolate the resulting nitro-containing azo compound by filtration.
-
-
Nitro Group Reduction:
-
Suspend the isolated nitro-azo compound in a suitable solvent (e.g., ethanol/water mixture).
-
Add a reducing agent. A common method for selective nitro group reduction in the presence of an azo linkage is using sodium sulfide or sodium hydrosulfide.
-
Heat the reaction mixture gently to facilitate the reduction. The progress can be monitored by a color change.
-
Upon completion, cool the mixture and isolate Intermediate B by filtration.
-
Protocol 3: Plausible Final Coupling to form Direct Yellow 44
-
Phosgenation/Urea Linkage Formation:
-
The final step involves linking Intermediate A and Intermediate B. This is likely achieved by reacting the amino group of Intermediate B with the amino group of a derivative of Intermediate A using phosgene or a phosgene equivalent (like triphosgene) to form a urea linkage (-NH-CO-NH-).
-
This reaction is typically carried out in an inert solvent at low to moderate temperatures.
-
The reaction is highly hazardous due to the toxicity of phosgene and requires specialized equipment and safety protocols.
-
The final product, Direct Yellow 44, would be isolated by precipitation, filtration, and drying.
-
Analytical Characterization
A comprehensive analysis of Direct Yellow 44 would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a photodiode array (PDA) detector would be suitable for assessing the purity of Direct Yellow 44 and quantifying any impurities.
-
UV-Visible Spectroscopy: An aqueous solution of Direct Yellow 44 is expected to show a maximum absorbance (λmax) in the visible region, characteristic of its yellow color. A reported λmax is in the range of 390.0 to 398.0 nm in water.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic peaks for the functional groups present, such as N-H stretching (amines and amides), C=O stretching (carboxylic acid and urea), S=O stretching (sulfonic acid), and N=N stretching (azo group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical structure, confirming the connectivity of the aromatic rings and the positions of the various substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the dye.
Note: While a Near-Infrared (NIR) spectrum for Direct Yellow 44 is mentioned to be available in a commercial spectral library, publicly accessible, detailed spectral data (UV-Vis, FT-IR, NMR) for this compound are scarce.
Conclusion
References
- 1. EP0106138A1 - Continuous process for the hot phosgenation of amines - Google Patents [patents.google.com]
- 2. US4549991A - Process for continuous hot phosgenation of amines - Google Patents [patents.google.com]
- 3. sdinternational.com [sdinternational.com]
- 4. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 11. Manufacturing Method of Direct Yellow 44 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. benchchem.com [benchchem.com]
